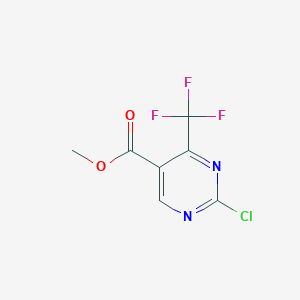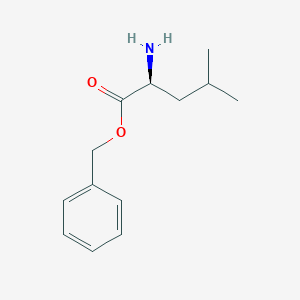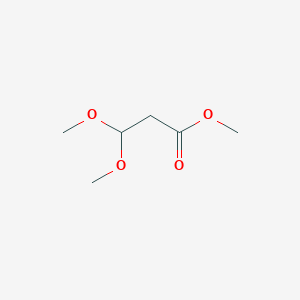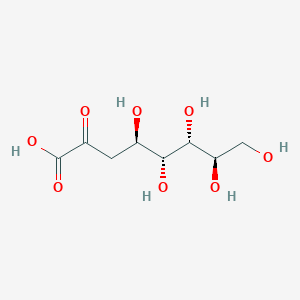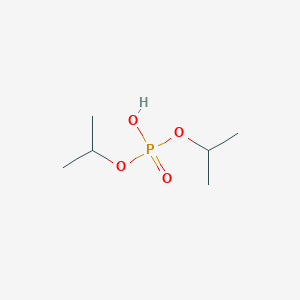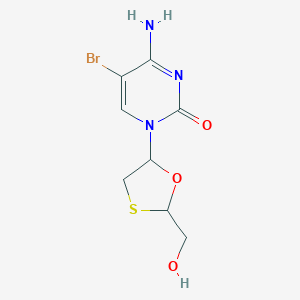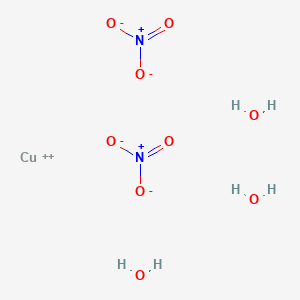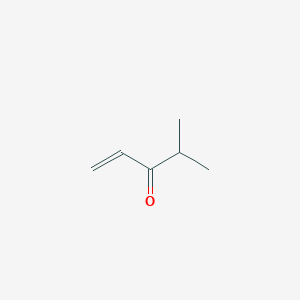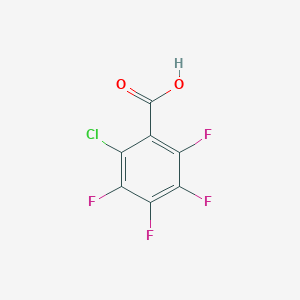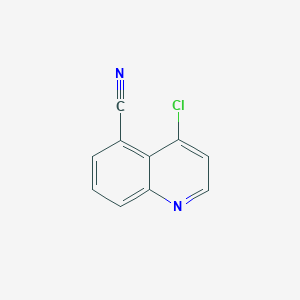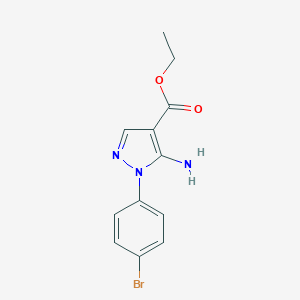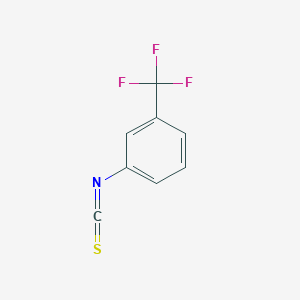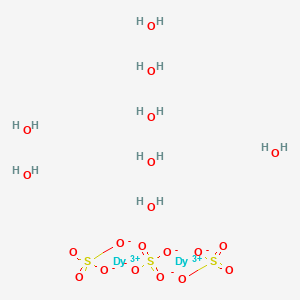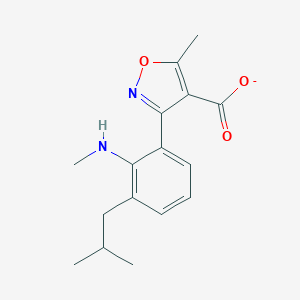
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate, also known as MMIPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Applications De Recherche Scientifique
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Effets Biochimiques Et Physiologiques
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to modulate the activity of several biochemical and physiological pathways in the body. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in the development of neurodegenerative disorders. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has a low toxicity profile, making it a safe compound to work with. However, one limitation of using 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate is its relatively high cost compared to other compounds.
Orientations Futures
There are several potential future directions for research on 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate may have applications in the treatment of epilepsy and chronic pain. Further research is needed to fully understand the mechanisms of action of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate involves the reaction of 3-phenyl-2-propynoic acid with methylamine, followed by the addition of 2-methyl-2-(methylamino)propanol and 2,4-pentanedione. This reaction results in the formation of 2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate as a white crystalline solid with a high degree of purity.
Propriétés
Numéro CAS |
135588-54-4 |
|---|---|
Nom du produit |
2'-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate |
Formule moléculaire |
C16H19N2O3- |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
5-methyl-3-[2-(methylamino)-3-(2-methylpropyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)8-11-6-5-7-12(14(11)17-4)15-13(16(19)20)10(3)21-18-15/h5-7,9,17H,8H2,1-4H3,(H,19,20)/p-1 |
Clé InChI |
JAUBDTZVXUZKFD-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |
Autres numéros CAS |
135588-54-4 |
Synonymes |
2'-(N-methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate NMMPMPCH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



